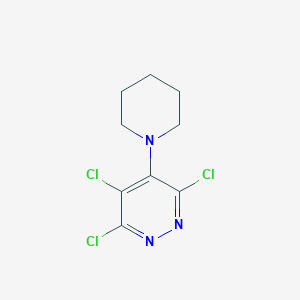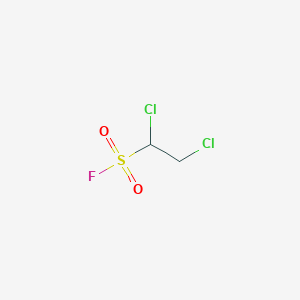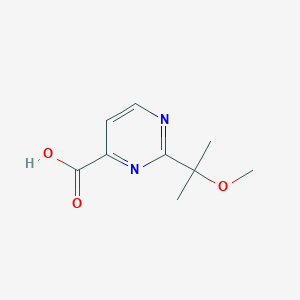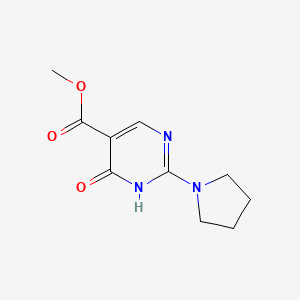
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ and a molecular weight of 266.6 g/mol . This compound is characterized by a pyridazine ring substituted with three chlorine atoms and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the piperidine moiety. One common method involves the reaction of 3,4,6-trichloropyridazine with piperidine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.
化学反応の分析
Types of Reactions
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives, while oxidation or reduction reactions can lead to changes in the pyridazine ring’s oxidation state.
科学的研究の応用
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, pyridazine derivatives have been shown to inhibit enzymes involved in various biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-5-(piperidin-1-yl)pyridazine
- 3,6-Dichloro-4-(piperidin-1-yl)pyridazine
- 3,5-Dichloro-4-(piperidin-1-yl)pyridazine
Uniqueness
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is unique due to the specific arrangement of chlorine atoms on the pyridazine ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and biological research .
特性
分子式 |
C9H10Cl3N3 |
|---|---|
分子量 |
266.6 g/mol |
IUPAC名 |
3,4,6-trichloro-5-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C9H10Cl3N3/c10-6-7(9(12)14-13-8(6)11)15-4-2-1-3-5-15/h1-5H2 |
InChIキー |
NIIYPBPHHCHDLP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C(=NN=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)




![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)


![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)


![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
